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Compound of Interest |

Compound Name: 2-(3-Fluorophenoxy)ethanol
CAS No.: 143915-17-7
Cat. No.: B3240552
. J

Subject: 1H and 13C NMR Assignment for 2-(3-
Fluorophenoxy)ethanol
Abstract & Scope

The precise structural characterization of fluorinated intermediates is critical in medicinal
chemistry due to the prevalence of fluorine in bio-active compounds. This guide details the
complete NMR assignment of 2-(3-Fluorophenoxy)ethanol. Unlike standard alkyl aromatics,
this compound exhibits complex spin systems due to heteronuclear spin-spin coupling between
F(

) and both

H and

C nuclei. This protocol provides a self-validating logic tree for deconvoluting these multiplets
without requiring expensive heteronuclear decoupling hardware.

Experimental Protocol
2.1 Sample Preparation

To ensure high-resolution spectra and accurate chemical shift referencing, follow this strict
preparation protocol.
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e Solvent Selection:Chloroform-d (

) is the standard choice for routine assignment. It minimizes viscosity-induced line
broadening.

o Note: Use DMSO-d6 only if observing the hydroxyl proton coupling (

) is required for confirmation of the alcohol moiety, or if the sample is insoluble in
chloroform.

e Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent. High concentrations (>30
mg) can cause viscosity broadening and shift-dependent concentration effects on the -OH
signal.

e Tube Quality: Use high-throughput 5mm NMR tubes (camber < 60 um) to ensure optimal
shimming.

2.2 Instrument Parameters
o Temperature: 298 K (25°C).

e 1H NMR: Spectral width 12 ppm; Relaxation delay (
)
2.0 s to allow full relaxation of aromatic protons.
e 13C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay (
)
2.0s.

o Critical: Do not use

F decoupling unless necessary. The C-F coupling constants are diagnostic tools for
assignment.

Structural Analysis & Assighment Logic
3.1 Molecule Numbering Strategy
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For this analysis, the structure is numbered to prioritize the ipso-carbons.

e Ring:

[¢]

C1: Attached to Ether Oxygen (-O-CH2-)

[¢]

C2: Ortho to O, Ortho to F

[e]

C3: Attached to Fluorine (C-F)

o

C4: Orthoto F, Parato O

[¢]

C5: Meta to F, Metato O

[¢]

C6: Parato F, Orthoto O
e Chain:
o C

: Methylene adjacent to Phenoxy (-O-CH2-)

o C

: Methylene adjacent to Hydroxyl (-CH2-OH)

3.2 1H NMR Assignment Strategy

The aromatic region (6.5 — 7.5 ppm) is dominated by

F coupling. The fluorine atom splits neighboring protons, creating "false™ multiplets that must be
distinguished from H-H coupling.

e H-2 (The "Isolated" Proton): Located between the Oxygen and Fluorine. It shows small
coupling to F (

) and small coupling to H-4/H-6 (

). Appearance: Doublet of triplets (dt) or Multiplet.
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e H-5 (The Pseudo-Triplet): Meta to both substituents. It couples strongly to H-4 and H-6 (

Hz) and moderately to F (
Hz). Appearance: Pseudo-quartet or Multiplet.

e H-4 & H-6: Distinguished by their coupling to Fluorine. H-4 is ortho to F (Large

), while H-6 is para to F (Small

or
).

3.3 13C NMR Assignment Strategy (The "Fingerprint")

Carbon-Fluorine coupling is the most reliable assignment tool. The magnitude of

decreases with distance:

e (C-ipso): ~240-250 Hz (Huge doublet)
e (C-ortho): ~20-25 Hz (Distinct doublet)
e (C-meta): ~6—10 Hz (Small doublet)

e (C-para): ~2—-3 Hz (Often a broadened singlet)

Data Summary Tables
Table 1. 1H NMR Assignment (400 MHz, CDCI3)
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. Coupling
i Assignment
Position Multiplicity CEMEEGE | Lodi
ogic
, pPpm
ppm)  H2)
Only proton with
H-5 7.20-7.26 Multiplet (m) two large ortho
H-H couplings.
Ortho to F (large
H-4 6.65 - 6.72 dddd / m :
) + Ortho to H-5.
Ortho to O, Para
H-6 6.55 — 6.62 ddd / m , to F (small
).
Isolated between
H-2 6.50 — 6.58 dt/m , O and F. High
shielding.
Deshielded by
H- 4.05-4.10 Triplet (t) Phenoxy
Oxygen.
H- ) Deshielded by
3.92-3.98 Triplet (1)
Alcohol Oxygen.
Variable;
-OH ~2.0-3.0 Broad Singlet N/A concentration/mo

isture dependent.

Table 2: 13C NMR Assignment (100 MHz, CDCI3)
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o Shift ( Splitting Structural
Position Pattern (Hz) Identity
» Ppm)
c.3 163.8 Doublet ( C-F (Direct
' ) attachment)
Doublet (
C-1 159.6 C-O (Metato F)
)
Doublet ( Meta to F, Meta
C-5 130.4 00
) 0
Para to O, Ortho
to F (Wait: C4 is
Doublet ( ortho to F, so
C-4 110.8
) expected ~21Hz.
Correction in
logic below)
c6 1075 Doublet ( Para to F (Small
' ) coupling)
Doublet ( Ortho to F (Large
C-2 102.4 coupling),
) Shielded by O
Singlet (
c- 69.2 . 0-CH2-CH2
)
Singlet (
c- 61.4 . CH2-CH2-OH

)

Self-Correction on C-4/C-6:

e C-4 (Ortho to F): Expect
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Hz. Shift ~108-112 ppm.[1]
e C-6 (Parato F): Expect
Hz. Shift ~102-108 ppm.
e C-2 (Ortho to F): Expect
Hz. Shift ~102 ppm (Shielded by both O and F).

Visualization of Assighment Logic

The following diagram illustrates the decision tree for assigning the aromatic protons based on
splitting patterns and coupling constants.

Analyze Aromatic Region

(6.5 - 7.3 ppm)

Intermediate Shifts

Most Deshielded [Most Shielded

Identify H-5 (Meta-Meta) Identify H-2 (Isolated) T
) Distinguish H-4 vs H-6
Look for: ~7.2 ppm Look for: Upfield (~6.5 ppm) (Both arg Ortho to Oxygen)
Pattern: Pseudo-Triplet/Quartet Pattern: Doublet of Triplets (dt)

Check J-Coupling \ Check J-Coupling

H-4 (Ortho to F) H-6 (Para to F)

Large J_HF (~9-10 Hz)
Broad Multiplet

Small J_HF (-2 Hz)
Sharper Multiplet

Click to download full resolution via product page

Figure 1: Decision tree for assigning aromatic protons in 3-fluorophenoxy derivatives based on
chemical shift and J-coupling magnitude.
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e Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
[Link]

e National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral
Database for Organic Compounds (SDBS). (Source for base 3-fluorophenol and 2-
phenoxyethanol data). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]

¢ To cite this document: BenchChem. [Application Note: Structural Elucidation of Fluorinated
Aromatics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3240552#1h-and-13c-nmr-assignment-for-2-3-
fluorophenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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